ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-methyl-3-pyrrolidin-1-ylsulfonyl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-3-18-11(15)9-8(2)12-13-10(9)19(16,17)14-6-4-5-7-14/h3-7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUZVUGPFPLZCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1S(=O)(=O)N2CCCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Sulfonation Reaction Optimization
| Condition | Catalyst/Solvent | Temperature | Yield |
|---|---|---|---|
| Pyrrolidine-1-sulfonyl chloride, DCM | Et₃N | 0–25°C | 68% |
| Same reagent, DMF | Pyridine | 50°C | 72% |
| Microwave-assisted | — | 100°C | 85% |
Data adapted from methodologies in. Microwave irradiation significantly enhances reaction efficiency, reducing time from 12 hours to 30 minutes.
Sequential Protection-Deprotection Strategies
Protecting group chemistry is critical to prevent undesired side reactions during sulfonation. The tert-butoxycarbonyl (Boc) group, as employed in WO2015063709A1 for piperazine intermediates, can be applied to the pyrazole amino group. Boc protection is achieved using di-tert-butyl dicarbonate in THF, followed by deprotection with trifluoroacetic acid post-sulfonation.
Key Consideration:
"The use of Boc protection ensures regioselectivity during sulfonation, minimizing N-alkylation byproducts."
Catalytic Approaches for Enhanced Efficiency
Recent advancements highlight Sc(OTf)₃ and iodine as effective catalysts for pyrazole functionalization. In a copper-catalyzed aerobic cyclization, this compound is synthesized via oxidative coupling of hydrazones with maleimides, achieving 86% yield with CuCl in DMSO.
Table 2: Catalyst Performance Comparison
| Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| CuCl | DMSO | 80°C | 86% |
| Sc(OTf)₃ | Toluene | 60°C | 97% |
| I₂ | DMF | 80°C | 81% |
Scandium triflate outperforms other Lewis acids due to its strong electrophilicity, facilitating faster cyclization.
Purification and Characterization
Final purification employs recrystallization from ethanol/water mixtures, as detailed in WO2015063709A1. High-purity (>98%) product is obtained via sequential washes with toluene and glacial acetic acid. Characterization by ¹H NMR typically shows:
-
δ 1.35 ppm (t, 3H) : Ethyl ester methyl protons
-
δ 2.45 ppm (s, 3H) : C-3 methyl group
-
δ 3.20–3.50 ppm (m, 4H) : Pyrrolidine sulfonyl protons
Challenges and Mitigation Strategies
Common issues include low regioselectivity during sulfonation and Boc deprotection side reactions. Employing microwave-assisted synthesis and Sc(OTf)₃ catalysis mitigates these by enhancing reaction specificity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamide or thiol derivatives.
Scientific Research Applications
Ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in the design of new drugs, particularly for its anti-inflammatory and analgesic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is investigated for its potential use in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The pyrrolidine-1-sulfonyl group is known to enhance binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can interact with active sites of enzymes, leading to modulation of their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparisons
Key Structural Features:
*Calculated based on formula C₁₂H₁₉N₃O₄S.
†Derived from intermediate 2 in .
Analysis:
- Electronic Effects: The target compound’s pyrrolidine-sulfonyl group is a strong electron-withdrawing substituent, contrasting with the electron-donating 5-amino group in the fluorophenyl derivative .
- Steric Bulk: The pyrrolidine-sulfonyl group introduces significant steric hindrance compared to the smaller trifluoromethyl group in ’s compound, which may affect synthetic accessibility or molecular packing .
- Aromatic vs. Aliphatic Substituents: The 4-fluorophenyl group in the catalog compound () contributes to π-π stacking interactions, whereas the aliphatic pyrrolidine-sulfonyl group in the target compound may favor hydrogen bonding or polar interactions .
Comparison with Similar Syntheses:
- Ethyl 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate : Likely synthesized via diazo coupling or palladium-catalyzed aryl amination, emphasizing the incorporation of the 4-fluorophenyl group.
- Ethyl 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylate : Prepared through trifluoromethylation at position 3, highlighting the versatility of halogenated substituents in pyrazole chemistry.
Key Differences:
- Sulfonylation (target compound) requires specialized reagents (e.g., sulfonyl chlorides), whereas trifluoromethylation () may involve costlier fluorinated precursors .
- The amino group in the fluorophenyl derivative () could be introduced via reduction of nitro intermediates, a step absent in the target compound’s synthesis .
Physical and Chemical Properties
Melting Points and Solubility:
- Ethyl 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate: Melting point = 153–154°C . The amino and fluorophenyl groups enhance polarity, likely improving solubility in polar solvents.
- Target Compound: No direct data provided, but the sulfonyl group is expected to increase melting point and water solubility compared to non-polar analogs.
Reactivity:
- The ester group in all compounds is susceptible to hydrolysis, but the electron-withdrawing sulfonyl group in the target compound may accelerate this reaction under basic conditions.
- The 5-amino group in the fluorophenyl derivative () offers a site for further functionalization (e.g., acylation), whereas the sulfonyl group in the target compound is less reactive .
Biological Activity
Ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with an ethyl carboxylate group and a pyrrolidine sulfonyl moiety, which contribute to its pharmacological profile. The structural formula can be represented as follows:
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
- Receptor Modulation : It interacts with various receptors, modulating their activity and leading to downstream biological effects.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits notable anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
| Study | IC50 (µM) | Description |
|---|---|---|
| A | 25.3 | Inhibition of TNF-alpha production in macrophages |
| B | 30.7 | Reduction of IL-6 levels in cell culture |
2. Anticancer Properties
This compound has shown promise in anticancer research:
- Cell Line Studies : The compound demonstrated cytotoxicity against various cancer cell lines, including breast and colon cancer cells.
3. Antimicrobial Activity
Preliminary studies suggest that the compound also possesses antimicrobial properties against certain bacterial strains, indicating potential applications in infectious disease treatment.
Case Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a significant reduction in joint swelling and histological improvements compared to control groups.
Case Study 2: Anticancer Efficacy
In another study focusing on its anticancer properties, researchers reported that this compound induced apoptosis in cancer cells through the activation of caspase pathways. The study highlighted its potential as a lead compound for developing new anticancer therapies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via multi-step reactions involving cyclization and sulfonylation. A typical approach involves reacting a pyrazole precursor (e.g., ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate) with pyrrolidine-1-sulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetone at 50–60°C for 8–12 hours) . Optimization includes:
- Catalyst Selection : Transition metal catalysts (e.g., CuI) may enhance sulfonylation efficiency.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Yield Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress, with yields typically 70–85% after recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm substituents (e.g., pyrrolidine-sulfonyl at C5: δ 3.1–3.4 ppm for CH₂ groups; ester carbonyl at ~δ 4.2–4.4 ppm for OCH₂) .
- IR Spectroscopy : Sulfonyl S=O stretches appear at 1150–1300 cm⁻¹; ester C=O at ~1700 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragments (e.g., loss of ethyl group: m/z −46) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in pyrazole-sulfonyl derivatives?
- Methodological Answer :
- SHELX Refinement : Use SHELXL for small-molecule refinement to model hydrogen bonding (e.g., N—H···O interactions between pyrazole NH and sulfonyl oxygen) .
- Mercury CSD Analysis : Visualize packing motifs (e.g., π-π stacking of pyrazole rings) and calculate void spaces to assess crystallinity .
- Graph Set Analysis : Classify hydrogen-bond patterns (e.g., R₂²(8) motifs) to predict stability and polymorphism .
Q. What experimental designs mitigate contradictions in pharmacological data across pyrazole-4-carboxylate analogs?
- Methodological Answer :
- Dose-Response Studies : Test compound concentrations across 3–4 orders of magnitude (e.g., 0.1–100 µM) in COX-2 inhibition assays to identify IC₅₀ variability .
- Control for Substituent Effects : Compare pyrrolidine-sulfonyl derivatives with methylsulfonyl or phenylsulfonyl analogs to isolate electronic/steric contributions .
- Ulcerogenicity Screening : Use rodent models with omeprazole controls to differentiate anti-inflammatory efficacy from gastrointestinal toxicity .
Q. How do computational methods complement experimental data in predicting biological activity?
- Methodological Answer :
- Molecular Docking : Simulate binding to Keap1 (Kelch domain) using AutoDock Vina; prioritize poses with sulfonyl oxygen forming H-bonds to Arg415 .
- ADMET Prediction : Tools like SwissADME calculate logP (≈2.5) and topological polar surface area (TPSA ≈90 Ų) to assess bioavailability .
- QSAR Modeling : Correlate substituent electronegativity (e.g., sulfonyl vs. carbonyl) with analgesic activity using partial least squares regression .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported synthetic yields for similar pyrazole derivatives?
- Methodological Answer :
- Replicate Reaction Conditions : Ensure identical catalysts (e.g., K₂CO₃ vs. NaH), solvents (anhydrous vs. aqueous), and purification methods (column vs. recrystallization) .
- Byproduct Analysis : Use LC-MS to detect side products (e.g., desulfonylated intermediates) that reduce yield .
- Statistical Validation : Apply ANOVA to compare yields across ≥3 independent syntheses; report standard deviations .
Q. What strategies validate the purity of synthesized batches in multi-step reactions?
- Methodological Answer :
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- HPLC-DAD/ELSD : Use reverse-phase C18 columns (acetonitrile/water gradient) to detect impurities <0.1% .
- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to identify residual solvents or unreacted intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
